1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
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Overview
Description
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a quinoline core substituted with a boronophenyl group and a methoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The boronophenyl group can participate in Lewis acid-base interactions, while the quinoline core can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- 1,3-Bis(3-boronophenyl)urea
Comparison: Compared to similar compounds, 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or electronic materials .
Properties
CAS No. |
784146-27-6 |
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Molecular Formula |
C17H17BBrNO3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
[3-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-7-8-17-14(11-16)5-3-9-19(17)12-13-4-2-6-15(10-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
NHXODMDTXZPASX-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
Origin of Product |
United States |
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